![molecular formula C22H24N4O2S B2696099 2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2194844-05-6](/img/structure/B2696099.png)
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzothiazole, a piperidine, and a hexahydrocinnolinone. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole could be introduced via a reaction of o-aminothiophenol with cyanogen bromide . The piperidine could be synthesized from a simple amine via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzothiazole ring could undergo electrophilic substitution, while the piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Applications
Compounds derived from benzothiazole and piperidine structures have been synthesized and tested for their antimicrobial efficacy. For example, benzothiazole derivatives have shown variable and modest activity against strains of bacteria and fungi, suggesting potential utility in addressing antimicrobial resistance and the development of new antibiotics (Patel & Agravat, 2011). Additionally, other studies have focused on the synthesis of new compounds with benzothiazole moieties that possess considerable antibacterial activity (Patel & Agravat, 2009).
Antitumor and Cytotoxic Applications
Research into benzothiazole derivatives has also extended into the realm of cancer therapy, with certain compounds exhibiting potent cytotoxic and antineoplastic activities. For instance, isoxazoline derivatives linked to benzoisothiazoles have been found to possess significant cytotoxic activity against cancer cells, hinting at their potential as antitumor agents (Byrappa et al., 2017). This is supported by the development of novel hybrid heterocycles, combining piperazinyl benzothiazole/benzoxazole with oxadiazole, which displayed notable cytotoxicity towards various human cancer cell lines (Murty et al., 2013).
Electrochemical Sensors and Biosensors
Further applications include the use of benzothiazole derivatives in the development of electrochemical sensors and biosensors for the detection of biologically relevant molecules. For example, a study described the use of a carbon paste electrode modified with a benzothiazoloquinazolinone derivative for the electrocatalytic oxidation of glutathione, demonstrating its potential in pharmaceutical and biological sample analysis (Karimi-Maleh et al., 2014).
Future Directions
properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-21-12-16-3-1-2-4-18(16)24-26(21)13-15-7-9-25(10-8-15)22(28)17-5-6-19-20(11-17)29-14-23-19/h5-6,11-12,14-15H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGOSITCCRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

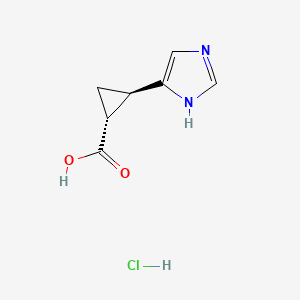
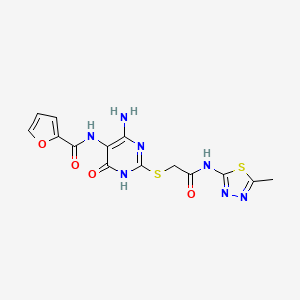
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)
![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)
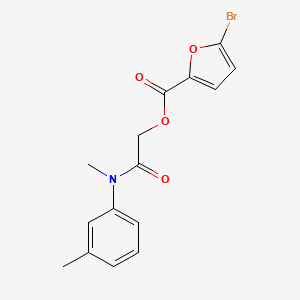

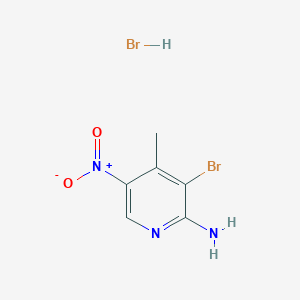
![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)
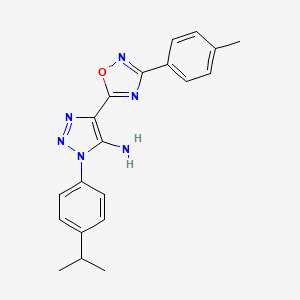

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)

